5-Nitropyrimidine solves the efficiency and purity challenges in aminopyrimidine API synthesis. Unlike 5-bromo analogs that demand palladium catalysis and risk metal contamination, its nitro group activates the ring for mild, sequential nucleophilic aromatic substitution at the 2,4,6-positions without catalysts. This enables >90% reduction yield to the 5-amino scaffold, streamlining production of ticagrelor and moxonidine intermediates. • No transition metals - lower cost, no metal removal. • High functionalization flexibility for library synthesis. • Reliable precursor with high reduction yields.
5-Nitropyrimidine is a highly activated, electron-deficient heterocyclic building block characterized by a pyrimidine core with a strongly electron-withdrawing nitro group at the 5-position. In industrial and pharmaceutical procurement, it is primarily sourced as a stable precursor for nucleophilic aromatic substitution (SNAr) and as a direct intermediate for 5-aminopyrimidine derivatives. The presence of the nitro group significantly lowers the electron density of the pyrimidine ring compared to unsubstituted or halogenated analogs, facilitating rapid functionalization at the 2, 4, and 6 positions without the need for transition-metal catalysis .
Attempting to substitute 5-nitropyrimidine with closely related analogs, such as 5-bromopyrimidine or unsubstituted pyrimidine, fundamentally alters process chemistry and downstream yields. The bromo group lacks the extreme electron-withdrawing capacity of the nitro group, resulting in sluggish or incomplete SNAr reactions that often require elevated temperatures or expensive palladium catalysts to achieve substitution [1]. Furthermore, 5-bromopyrimidine cannot be simply reduced to an amino group, forcing chemists into complex Buchwald-Hartwig aminations to access 5-aminopyrimidine scaffolds. Consequently, substituting the 5-nitro core with a 5-halogenated analog increases catalyst costs, introduces heavy metal contamination risks, and reduces overall synthetic efficiency in library generation [2].
High-throughput experimentation demonstrates that the 5-nitro group provides exceptional electrophilic activation compared to halogenated analogs. In comparative SNAr evaluations, pyrimidines bearing a 5-nitro group achieve near-complete conversion with a broad scope of primary and secondary amines under mild conditions, whereas 5-bromo analogs exhibit significantly lower reaction extents due to insufficient electron withdrawal [1]. This strong activation allows for sequential, controlled substitutions at the 2, 4, and 6 positions without transition metal catalysts.
| Evidence Dimension | SNAr Reaction Extent and Activation |
| Target Compound Data | High conversion rates in SNAr with diverse amines under mild conditions due to strong nitro-group electron withdrawal. |
| Comparator Or Baseline | 5-Bromopyrimidine (sluggish/incomplete conversion due to weaker electron withdrawal). |
| Quantified Difference | Significant acceleration of substitution kinetics, eliminating the need for transition-metal catalysis. |
| Conditions | High-throughput SNAr evaluation across multiple amine nucleophiles. |
Procuring the 5-nitro building block ensures high-yield, catalyst-free functionalization, reducing process costs and time in library synthesis.
5-Nitropyrimidine serves as a highly efficient precursor to 5-aminopyrimidines, a critical scaffold in numerous active pharmaceutical ingredients. Industrial reduction protocols utilizing catalytic hydrogenation or chemical reductants routinely achieve yields exceeding 90% [1]. In contrast, synthesizing 5-aminopyrimidines from 5-bromopyrimidine requires Buchwald-Hartwig cross-coupling, necessitating expensive palladium catalysts and specialized ligands. The direct reduction of the nitro group bypasses these requirements, avoiding heavy metal residues in the final product.
| Evidence Dimension | Yield and Catalyst Requirement for Amination |
| Target Compound Data | >90% yield of 5-aminopyrimidine via direct reduction (e.g., catalytic hydrogenation). |
| Comparator Or Baseline | 5-Bromopyrimidine (requires Pd-catalysis and complex ligands for amination). |
| Quantified Difference | Eliminates Pd-catalyst dependency while maintaining >90% conversion efficiency. |
| Conditions | Standard industrial reduction (hydrogenation or chemical reduction) vs. transition-metal cross-coupling. |
Selecting 5-nitropyrimidine for amino-pyrimidine synthesis eliminates transition metal costs and simplifies purification, which is critical for API manufacturing.
When retained in the final molecular structure, the 5-nitro group imparts distinct pharmacological advantages over halogenated comparators. In structure-activity relationship studies, such as those evaluating GPR119 agonism, 5-nitropyrimidine derivatives consistently outperform their 5-bromo counterparts. For instance, specific 5-nitropyrimidine derivatives have demonstrated exceptional potency with EC50 values as low as 0.6 nM, driven by the strong electron-withdrawing nature of the nitro substituent [1]. The 5-bromo analogs fail to replicate this degree of target engagement.
| Evidence Dimension | Biological Potency (EC50 / Effective Dose) |
| Target Compound Data | Sub-nanomolar potency (e.g., EC50 = 0.6 nM) in specific receptor assays. |
| Comparator Or Baseline | 5-Bromopyrimidine derivatives (significantly lower potency / higher effective dose required). |
| Quantified Difference | Substantial reduction in EC50 and effective dose requirements. |
| Conditions | In vitro receptor agonism assays (e.g., GPR119). |
For medicinal chemistry procurement, the 5-nitro core provides a highly potent, electron-deficient pharmacophore trajectory that halogens cannot match.
Because of its extreme electrophilic activation, 5-nitropyrimidine is the preferred building block for generating highly functionalized pyrimidine libraries. It allows chemists to perform sequential nucleophilic aromatic substitutions at the 2, 4, and 6 positions using mild conditions, entirely avoiding the cost and contamination risks associated with palladium or ruthenium catalysts [1].
5-Nitropyrimidine is the optimal precursor for the industrial-scale synthesis of 5-aminopyrimidine scaffolds, which are central to several active pharmaceutical ingredients (APIs) such as ticagrelor and moxonidine. Its ability to undergo high-yield (>90%) catalytic hydrogenation or chemical reduction streamlines the manufacturing process and bypasses complex cross-coupling steps [1].
In medicinal chemistry programs targeting receptors that require strong electron-withdrawing groups for optimal binding (e.g., GPR119 agonists), the intact 5-nitropyrimidine core is utilized directly. The nitro group provides a distinct electronic profile that significantly enhances target engagement and lowers EC50 values compared to halogenated alternatives [1].
Irritant